4-Chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol
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Overview
Description
4-Chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol is a synthetic organic compound characterized by the presence of chloro, fluorophenol, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the hydroxypropyl group: This step often involves the reaction of an epoxide with an appropriate nucleophile.
Halogenation: The chloro and fluoro groups are introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the halogen groups using reducing agents like lithium aluminum hydride.
Substitution: Halogen groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
4-Chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: The compound is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenol: Lacks the aminomethyl and cyclopropyl groups, making it less complex.
2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]phenol:
Uniqueness
4-Chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not found in simpler analogs.
Properties
IUPAC Name |
4-chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2/c1-13(18,9-2-3-9)7-16-6-8-4-10(14)5-11(15)12(8)17/h4-5,9,16-18H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGOQWOCVIPDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C(=CC(=C1)Cl)F)O)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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